DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate
Overview
Description
Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate is a chemical compound with the molecular formula C10H5NNa2O8S2·H2O. It is also known by other names such as Disodium 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonate Monohydrate and Nitroso R Salt Monohydrate . This compound is primarily used as a reagent for the determination of trace metals, particularly cobalt and potassium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate typically involves the following steps :
Sulfonation: 2-Naphthol is reacted with sulfuric acid to produce 2-naphthol-3,6-disulfonic acid.
Nitrosation: The 2-naphthol-3,6-disulfonic acid is then reacted with nitrous acid to form 1-nitroso-2-naphthol-3,6-disulfonic acid.
Neutralization: Finally, the 1-nitroso-2-naphthol-3,6-disulfonic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups.
Major Products Formed
Oxidation: 1-Nitro-2-naphthol-3,6-disulfonate.
Reduction: 1-Amino-2-naphthol-3,6-disulfonate.
Substitution: Various substituted naphthol derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate has a wide range of applications in scientific research :
Chemistry: Used as a reagent for the determination of trace metals such as cobalt and potassium.
Biology: Employed in the preconcentration and detection of trace metals in biological samples.
Medicine: Investigated for its potential use in diagnostic assays for metal ions.
Industry: Utilized in the analysis of metal content in various industrial products
Mechanism of Action
The mechanism of action of Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate involves its ability to form stable complexes with metal ions. The nitroso and hydroxyl groups on the naphthol ring coordinate with metal ions, forming a chelate complex. This complexation is highly specific and sensitive, making it an effective reagent for trace metal analysis .
Comparison with Similar Compounds
Similar Compounds
- Disodium 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonate Monohydrate
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic Acid Disodium Salt Monohydrate
- 1-Nitroso-2-naphthol-3,6-disulfonic Acid Disodium Salt Monohydrate
- Nitroso R Salt Monohydrate
Uniqueness
Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate is unique due to its high sensitivity and specificity for cobalt and potassium ions. Its ability to form stable chelate complexes with these metal ions makes it a valuable reagent in analytical chemistry .
Properties
IUPAC Name |
disodium;3-hydroxy-4-nitrosonaphthalene-2,7-disulfonate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO8S2.2Na.H2O/c12-10-8(21(17,18)19)4-5-3-6(20(14,15)16)1-2-7(5)9(10)11-13;;;/h1-4,12H,(H,14,15,16)(H,17,18,19);;;1H2/q;2*+1;/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCJJHALFWNIG-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N=O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NNa2O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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